molecular formula C23H19F3N4O3 B611408 TMP195

TMP195

Cat. No.: B611408
M. Wt: 456.4 g/mol
InChI Key: QTCSXAUJBQZZSN-UHFFFAOYSA-N
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Description

TMP195 is a selective inhibitor of class IIa histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. This compound has shown potential in resensitizing multidrug-resistant cancer cells to cytotoxic anticancer drugs by inhibiting the drug transport function of certain proteins .

Preparation Methods

The synthesis of TMP195 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using optimized conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

TMP195 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Comparison with Similar Compounds

TMP195 is unique among histone deacetylase inhibitors due to its selectivity for class IIa enzymes. Similar compounds include:

Biological Activity

TMP195 is a selective Class IIa histone deacetylase (HDAC) inhibitor that has garnered significant attention for its potential therapeutic applications, particularly in oncology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cancer types, and relevant case studies.

This compound functions primarily by inhibiting Class IIa HDACs, which play a crucial role in chromatin remodeling and gene expression regulation. By selectively inhibiting these enzymes, this compound alters the transcriptional profile of target cells, leading to various biological effects:

  • Reprogramming of Immune Cells : this compound has been shown to reprogram tumor-associated macrophages (TAMs), enhancing their ability to mediate anti-tumor immune responses. This reprogramming involves increasing the polarization of macrophages towards an M1 phenotype, which is associated with pro-inflammatory and anti-tumor activities .
  • Resensitization of Multidrug-Resistant Cancer Cells : this compound enhances drug-induced apoptosis in cancer cells that overexpress ATP-binding cassette (ABC) transporters such as ABCB1 and ABCG2. It does this by inhibiting the drug transport functions of these proteins without affecting their expression levels .

Breast Cancer

In studies involving breast cancer models, this compound demonstrated significant anti-tumor effects by suppressing tumor growth and metastasis. Guerriero et al. reported that this compound could reduce tumor burden through genomic reprogramming and modulation of immune responses .

Colorectal Cancer

This compound has also shown promise in colorectal cancer treatment. In murine models of colitis-associated colorectal cancer (CAC), this compound significantly reduced tumor burden. The mechanism involved a decrease in total macrophage populations while promoting M1 macrophage polarization, which enhances inflammatory cytokine release and anti-tumor activity .

Study 1: Multidrug Resistance Reversal

A pivotal study evaluated the ability of this compound to reverse multidrug resistance in cancer cells overexpressing ABC transporters. The results indicated that this compound significantly resensitized these cells to common chemotherapeutics like paclitaxel and vincristine. The study provided detailed data on IC50 values and demonstrated that this compound interacts with the drug-binding pockets of ABCB1 and ABCG2, thereby enhancing drug efficacy .

Cell Line Drug IC50 (this compound) Effect on Resistance
KB-V-1 (ABCB1+)Paclitaxel2 µMResensitized
S1-M1-80 (ABCG2+)SN-380.4 µMResensitized

Study 2: Renoprotective Effects

Another study explored the effects of this compound in a sepsis-associated acute kidney injury (SA-AKI) model. This compound treatment resulted in significant reductions in serum creatinine levels and renal damage markers, indicating its potential as a therapeutic agent for kidney injuries associated with sepsis .

Properties

IUPAC Name

N-[2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O3/c1-22(2,17-12-32-20(28-17)14-7-4-3-5-8-14)13-27-19(31)16-10-6-9-15(11-16)18-29-21(33-30-18)23(24,25)26/h3-12H,13H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCSXAUJBQZZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C(F)(F)F)C3=COC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was synthesized from 2-methyl-2-(2-phenyloxazol-4-yl)propan-1-amine and 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid as described in example 8 step 6 (15 g, yield 44%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.66 (t, J=1.5 Hz, 1H), 8.29-8.26 (m, 2H), 8.20-8.17 (dt, J=8.0 Hz, 1.2 Hz, 1H), 8.09-8.06 (m, 2H), 7.68-7.64 (t, J=7.9 Hz, 1H), 7.51 (s, 1H), 7.47-7.40 (m, 3H), 3.66 (d, J=5.6 Hz, 2H), 1.43 (s, 6H). MS (ESI) m/z: Calculated for C23H19F3N4O3: 456.14. found: 457.2 (M+H)+.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of TMP195?

A: this compound acts as a potent and selective inhibitor of class IIa histone deacetylases (HDACs). [, , , , , , , ]

Q2: How does this compound's inhibition of class IIa HDACs impact cellular processes?

A: By inhibiting class IIa HDACs, this compound promotes histone acetylation. This epigenetic modification can influence gene expression, ultimately impacting various cellular processes like cell growth, differentiation, and immune responses. [, , , , , , ]

Q3: Can you elaborate on the specific downstream effects of this compound observed in preclinical studies?

A3: this compound has demonstrated promising anti-tumor effects in preclinical models. Specifically, it can:

  • Reprogram Tumor-Associated Macrophages: this compound shifts macrophages towards an anti-tumor phenotype (M1 polarization), enhancing their ability to attack tumor cells and boosting the immune response against cancer. [, , , ]
  • Sensitize Multidrug-Resistant Cancer Cells: It can reverse resistance to certain anticancer drugs, particularly those whose efflux is mediated by ABCB1 and ABCG2 transporters. []
  • Reduce Atherosclerotic Plaque Vulnerability: In experimental models, this compound has shown the ability to stabilize atherosclerotic plaques by reducing inflammation and macrophage infiltration. []
  • Alleviate Acute Kidney Injury: Preclinical studies suggest a potential protective effect of this compound against acute kidney injury, likely through its anti-inflammatory and anti-apoptotic properties. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H19F3N4O3, and its molecular weight is 444.41 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not include detailed spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed for structural confirmation of such compounds.

Q6: What is known about the structure-activity relationship (SAR) of this compound?

A: While detailed SAR studies are not presented in these papers, the presence of the trifluoromethyloxadiazole (TFMO) moiety is highlighted for its selective binding to class IIa HDACs. [] Understanding the impact of structural modifications on this compound's activity, potency, and selectivity would be essential for optimizing its therapeutic potential.

Q7: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A: The research papers primarily focus on the in vitro and in vivo effects of this compound. Further investigations into its absorption, distribution, metabolism, and excretion (ADME) are necessary to establish its PK/PD profile and guide dosing regimens. []

Q8: What evidence supports the in vivo efficacy of this compound?

A: Preclinical studies using mouse models have demonstrated the anti-tumor effects of this compound, particularly in breast cancer. [] Additionally, its potential in other conditions, such as atherosclerosis [] and acute kidney injury [], has been suggested based on animal model data.

Q9: Are there any specific drug delivery strategies being explored for this compound?

A: One study explored the use of biomimetic nanoparticles to deliver this compound and enhance its targeting to tumor-associated macrophages. [] Developing efficient drug delivery systems would be crucial for maximizing this compound's therapeutic efficacy and minimizing potential off-target effects.

Q10: What is known about the potential toxicity and safety profile of this compound?

A: While the provided research highlights the potential therapeutic benefits of this compound, further comprehensive toxicological studies are needed to fully evaluate its safety profile, including potential long-term effects. []

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